molecular formula C13H19N3O4 B11626965 (5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester

(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester

Cat. No.: B11626965
M. Wt: 281.31 g/mol
InChI Key: LUARRZROESXBDF-UHFFFAOYSA-N
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Description

(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester is a complex organic compound with the molecular formula C12H17N3O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylpyridine with ethyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl carbamate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amines .

Scientific Research Applications

(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxy-phenyl)-ethoxycarbonylamino-methyl-carbamic acid ethyl ester
  • (3-Nitro-phenyl)-ethoxycarbonylamino-methyl-carbamic acid ethyl ester
  • (4-Fluoro-phenyl)-ethoxycarbonylamino-methyl-carbamic acid ethyl ester

Uniqueness

(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester is unique due to its specific structural features, such as the ethoxycarbonylamino group attached to the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

ethyl N-[5-(ethoxycarbonylamino)-2,6-dimethylpyridin-3-yl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-5-19-12(17)15-10-7-11(9(4)14-8(10)3)16-13(18)20-6-2/h7H,5-6H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

LUARRZROESXBDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(N=C1C)C)NC(=O)OCC

solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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